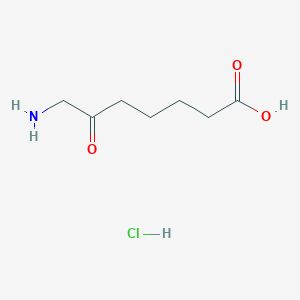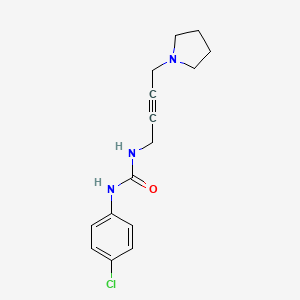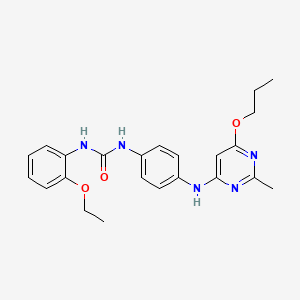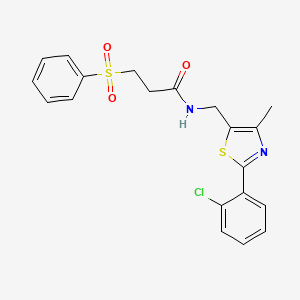
N-(2-Bromo-5-fluorobenzyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-fluorobenzyl)-N-methylamine (also known as BFM) is an organic compound that has been studied for its potential applications in a variety of scientific fields. BFM has been found to possess a wide range of properties, including a high reactivity rate, a low toxicity, and a low cost of production. This makes BFM an attractive compound for use in laboratory experiments, as well as for industrial and medical applications.
Mechanism of Action
BFM is a highly reactive compound and is capable of undergoing a variety of reactions. Its reactivity is due to the presence of an electron-withdrawing group (the bromine atom) and an electron-donating group (the methylamine group). This allows BFM to readily undergo nucleophilic substitution reactions with other compounds. Additionally, BFM can also undergo addition reactions with other compounds, as well as oxidation reactions.
Biochemical and Physiological Effects
BFM has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that BFM can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, BFM has been found to possess anti-inflammatory and analgesic properties. Furthermore, BFM has been found to possess antioxidant and anti-cancer properties, as well as the ability to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The use of BFM in laboratory experiments has a number of advantages. First, BFM is a highly reactive compound, which makes it ideal for use in a variety of reactions. Additionally, BFM is relatively inexpensive and easy to obtain. Furthermore, BFM has a low toxicity, which makes it safe for use in laboratory experiments. The main limitation of BFM is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The use of BFM in scientific research is still in its early stages and there are a number of potential future directions that can be explored. One potential direction is the use of BFM in the synthesis of new compounds, such as pharmaceuticals. Another potential direction is the use of BFM in the synthesis of biomolecules, such as proteins and nucleic acids. Additionally, BFM could be used in the development of new materials, such as polymers and nanomaterials. Finally, BFM could be used in the development of new methods for the analysis of biological samples, such as DNA and proteins.
Synthesis Methods
BFM is synthesized through a three-step process. First, 2-bromo-5-fluorobenzaldehyde is reacted with methylamine in aqueous solution. The resulting product is then reacted with sodium borohydride in aqueous solution. Finally, the product is isolated through a precipitation reaction.
Scientific Research Applications
BFM has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals. It has also been used in the synthesis of various other compounds, such as 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene. Additionally, BFM has been used in the synthesis of a variety of other compounds, such as 2-bromo-3-methyl-1-fluorobenzene, 4-bromo-2-fluorobenzene, and 2-bromo-3-methyl-1-fluorobenzene.
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZTVMWWKXEGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
![N-[(4-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2456050.png)
![rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B2456051.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)






![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)
![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)
